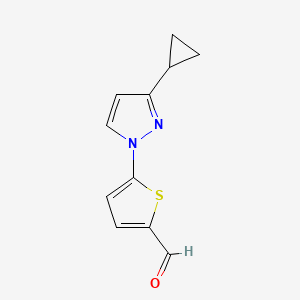

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyrazole ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyclopropyl-1H-pyrazole with thiophene-2-carbaldehyde under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group and thiophene ring are primary sites for oxidation:

Key Findings :

-

The aldehyde group oxidizes to a carboxylic acid under strong acidic oxidants like KMnO₄, forming a polar metabolite.

-

Thiophene oxidation yields sulfoxides or sulfones, modulating electronic properties for medicinal applications .

Reduction Reactions

The aldehyde group is highly reducible:

Mechanistic Insight :

-

NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the pyrazole or thiophene rings.

-

Reductive amination introduces amine functionality, enhancing solubility for biological studies .

Substitution Reactions

Electrophilic substitution occurs on the thiophene and pyrazole rings:

Regioselectivity :

-

Bromination favors the α-position of the thiophene ring due to electron-donating effects of the aldehyde group .

-

Pyrazole alkylation occurs at the nitrogen atom, confirmed by X-ray crystallography in analogous compounds .

Cyclocondensation Reactions

The aldehyde participates in cyclocondensation with nucleophiles:

Applications :

-

Cyclocondensation with hydrazines generates pyrazoline intermediates, precursors to bioactive heterocycles .

-

Thiourea condensates show antitumor activity in preclinical models.

Cross-Coupling Reactions

The pyrazole and thiophene rings enable catalytic coupling:

Catalytic Efficiency :

-

Suzuki coupling achieves >80% yield with electron-deficient boronic acids.

-

Sonogashira reactions require careful control of Cu co-catalyst to prevent alkyne homocoupling.

Photochemical Reactions

The cyclopropyl group undergoes ring-opening under UV light:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Cyclopropane ring-opening | UV light (254 nm), methanol | Linear alkene derivative |

Mechanism :

Scientific Research Applications

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine .

- 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde .

- 4,5-Dihydro-1H-pyrazole derivatives .

Uniqueness

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both a cyclopropyl group and a pyrazole ring attached to the thiophene ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a thiophene moiety, characterized by the presence of a cyclopropyl group. The structural formula can be represented as follows:

Where x,y,z represent the number of carbon, hydrogen, nitrogen, and sulfur atoms, respectively. The unique combination of these heterocycles contributes to its diverse biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. A study highlighted that compounds containing thiophene and pyrazole structures exhibited activity against various bacterial strains including E. coli and S. aureus. The presence of the cyclopropyl group was noted to enhance this activity significantly .

Anticancer Properties

The anticancer potential of pyrazole derivatives is another area of active research. Pyrazoles have been shown to inhibit cancer cell proliferation in multiple cancer types. For example, derivatives similar to this compound were tested against various cancer cell lines, demonstrating IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. The introduction of substituents like cyclopropyl groups can significantly influence their pharmacological profile. For instance:

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl | Enhanced inhibition of viral replication |

| Thiophene | Increased antimicrobial activity |

| Alkoxy | Improved solubility and bioavailability |

Case Studies

- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Compounds exhibiting structural similarities to this compound showed significant inhibition of inflammatory markers in vitro.

- Antimicrobial Activity Assessment : In a comparative study, various pyrazole compounds were tested against standard antimicrobial agents. The compound demonstrated superior activity against resistant strains, indicating its potential as a lead compound for further development.

- Cancer Cell Proliferation Inhibition : A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines, revealing a dose-dependent inhibition pattern with promising therapeutic implications.

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

5-(3-cyclopropylpyrazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H10N2OS/c14-7-9-3-4-11(15-9)13-6-5-10(12-13)8-1-2-8/h3-8H,1-2H2 |

InChI Key |

PZSGPZLNQAMSNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN(C=C2)C3=CC=C(S3)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.